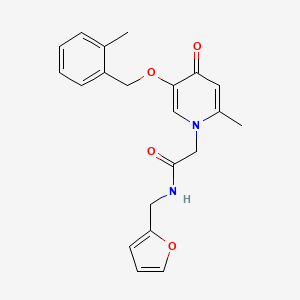
2-méthyl-N-phénylindolízine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-phenylindolizine-3-carbothioamide is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles.
Applications De Recherche Scientifique
2-methyl-N-phenylindolizine-3-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities . In industry, it can be used in the development of new materials with unique properties .
Mécanisme D'action
Target of Action
It’s worth noting that indolizine derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
The mode of action of 2-methyl-N-phenylindolizine-3-carbothioamide remains largely unexplored . Indolizine derivatives, in general, have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanisms through which these effects are achieved are subject to ongoing research.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indolizine derivatives, it is likely that multiple pathways are involved .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may induce a variety of cellular responses .
Action Environment
Such factors can significantly impact the pharmacological profile of a compound and are an important consideration in drug development.
This will pave the way for the potential development of new therapeutic agents based on these compounds .
Méthodes De Préparation
The synthesis of 2-methyl-N-phenylindolizine-3-carbothioamide can be achieved through various synthetic routes. One common method involves the radical cyclization/cross-coupling of appropriate precursors . The reaction conditions typically include the use of radical initiators and catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
2-methyl-N-phenylindolizine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Comparaison Avec Des Composés Similaires
2-methyl-N-phenylindolizine-3-carbothioamide can be compared with other similar compounds, such as indole derivatives and other indolizine analogues . These compounds share a similar core structure but may differ in their substituents and functional groups. The uniqueness of 2-methyl-N-phenylindolizine-3-carbothioamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties . Similar compounds include 3-methylpyridine and 3-nitropyridine, which also exhibit unique reactivity and coordination behavior .
Propriétés
IUPAC Name |
2-methyl-N-phenylindolizine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMBEPYMRLAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE](/img/structure/B2495840.png)


![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)


![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)



